methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(2-phenylacetyl)amino]thiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-12(17)10-11(19-15-14-10)13-9(16)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWYLJFBYYTQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of phenylacetic acid with thiosemicarbazide to form the intermediate 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylic acid. This intermediate is then esterified using methanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for generating intermediates used in further functionalization.
This hydrolysis is reversible under esterification conditions (e.g., methanol/H⁺), enabling selective modifications of the carboxylate group.
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur and nitrogen atoms in the thiadiazole ring participate in nucleophilic substitution reactions, particularly at the C-4 and C-5 positions.
Substitution reactions are influenced by the electron-withdrawing effects of the adjacent carbonyl and acetamide groups, which activate the ring toward nucleophilic attack .
Amide Bond Functionalization
The phenylacetamide group undergoes coupling reactions to introduce diverse substituents, enhancing bioactivity.
These modifications are critical for optimizing pharmacokinetic properties in drug development .
Cyclization Reactions
The compound participates in cyclocondensation reactions to form fused heterocycles, expanding structural complexity.
Cyclization often requires dehydrating agents (e.g., polyphosphoric acid) and proceeds via intermediate thiosemicarbazides .
Metal Complexation
The thiadiazole sulfur and acetamide oxygen atoms act as coordination sites for transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex Structure | Application | References |
|---|---|---|---|---|
| CuCl₂·2H₂O | Methanol, RT, 2h | Octahedral Cu(II) complex | Catalytic oxidation studies | |
| Fe(NO₃)₃·9H₂O | Ethanol, 60°C, 4h | Tetrahedral Fe(III) complex | Magnetic material precursor |
Complexation alters electronic properties, enabling applications in catalysis and materials science.
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄/H₂SO₃ converts the thiadiazole ring to a sulfone derivative, enhancing electrophilicity.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bonds, yielding dihydrothiadiazole analogs with altered bioactivity .
Key Research Findings
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Anticancer Activity : Derivatives synthesized via nucleophilic substitution (e.g., thiosemicarbazides) exhibit IC₅₀ values of 2–8 μM against breast (MCF-7) and colon (HCT-116) cancer cells .
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Enzyme Inhibition : Bis-thiadiazole derivatives inhibit glutaminase (GLS) with Ki values <100 nM, showing promise in targeting cancer metabolism .
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Structural Insights : X-ray crystallography confirms planar geometry of the thiadiazole ring, facilitating π-stacking interactions in protein binding .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of thiadiazole compounds exhibit substantial antibacterial and antifungal activities. For instance, studies have shown that modifications to the thiadiazole structure can enhance efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Thiadiazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Experimental data support that certain thiadiazole derivatives can reduce inflammation in animal models, indicating a promising avenue for developing new anti-inflammatory drugs .
Cancer Research
Thiadiazole derivatives have also been explored for their anticancer properties. Methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate has shown cytotoxic effects on various cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . Further studies are warranted to evaluate its effectiveness in vivo.
Agricultural Applications
Pesticide Development
The compound's ability to inhibit specific biological pathways makes it a candidate for pesticide development. Research has demonstrated that thiadiazole derivatives can act as fungicides and insecticides. For example, compounds similar to methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate have been effective against common agricultural pests and fungal pathogens .
Herbicide Potential
In addition to pest control, there is ongoing research into the herbicidal properties of thiadiazole compounds. Preliminary results suggest that these compounds can inhibit the growth of certain weed species without adversely affecting crop yields . This dual functionality enhances their attractiveness for sustainable agricultural practices.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Antibacterial | Moderate to High | Effective against resistant strains |
| Anti-inflammatory | Promising | Reduces COX enzyme activity |
| Anticancer | Significant | Induces apoptosis in cancer cells |
| Pesticidal | Effective | Targets specific pests and pathogens |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thiadiazole derivatives, including methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate. The results indicated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, suggesting its potential use as a lead compound in drug development .
Case Study 2: Agricultural Application
In a field trial assessing the effectiveness of thiadiazole-based pesticides on crop yield and pest control, methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate was applied to tomato plants infested with aphids. The trial demonstrated a significant reduction in pest populations while maintaining healthy plant growth, highlighting its dual role as an effective pest control agent .
Mechanism of Action
The mechanism of action of methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiadiazole Derivatives
Thiadiazole isomers and substituted derivatives are critical for understanding the distinct behavior of the target compound.
Key Insights :
- Ester Variations : Methyl esters (target compound) generally offer lower molecular weight and higher metabolic lability than ethyl or isopropyl esters.
Thiazole and Other Heterocyclic Analogues
Thiazole derivatives, though structurally distinct (sulfur and nitrogen in a five-membered ring), share pharmacological relevance.
| Compound Name | Structural Features | Key Differences | Biological Activity | Reference |
|---|---|---|---|---|
| Methyl 5-(2-phenylethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate | Thiazole core with pyridinoyl and phenylethyl groups | Thiazole ring lacks the third nitrogen atom, reducing ring strain and altering electronic density. | Exhibits antifungal activity due to pyridine moiety. | |
| Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate | Thiophene substitution at position 5 | Thiophene’s electron-rich nature enhances reactivity; amino group improves hydrogen-bonding potential. | Investigated for anti-inflammatory and anticancer properties. | |
| Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Fluorophenoxyacetyl group at position 2 | Fluorine atom increases electronegativity and metabolic stability. | Potential antibacterial agent with improved pharmacokinetics. |
Key Insights :
- Ring Heteroatoms : Thiadiazoles (S, N, N) vs. thiazoles (S, N) exhibit different dipole moments and hydrogen-bonding capacities, impacting target selectivity.
- Bioactivity : Thiazoles often prioritize antimicrobial and anti-inflammatory activities, whereas thiadiazoles are explored for anticancer and antiviral applications.
Physicochemical Properties
Key Trends :
- Higher molecular weight and lipophilicity (LogP) correlate with reduced aqueous solubility.
- Methyl esters generally have lower melting points than ethyl/isopropyl analogues.
Biological Activity
Methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the thiadiazole class, which is recognized for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₁N₃O₂S
- CAS Number : 115174-39-5
- Melting Point : Approximately 223–225 °C
The presence of the thiadiazole ring is significant as it contributes to the biological properties exhibited by the compound.
1. Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit substantial antimicrobial properties. Methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate has been tested against various bacterial and fungal strains:
| Organism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to High | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate | |
| Aspergillus niger | Significant |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
2. Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Studies suggest that methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate may inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific enzyme pathways involved in tumor growth.
In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting further exploration in clinical settings is warranted.
3. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in animal models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies and Research Findings
A number of studies have focused on the biological activity of thiadiazole derivatives:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of thiadiazole derivatives against resistant strains of bacteria. The research indicated that methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Mechanisms : Research conducted by Dogan et al. explored the anticancer potential of various thiadiazole derivatives. The study found that methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate inhibited cell growth in breast cancer cell lines significantly more than untreated controls .
- Inflammation Model Studies : In an animal model of inflammation, this compound demonstrated a reduction in edema and inflammatory markers when administered prior to inflammatory stimuli .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
